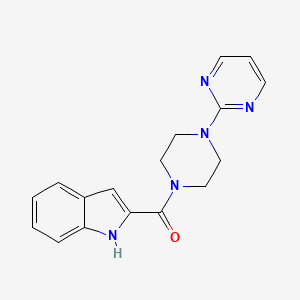
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the introduction of the pyrimidinylpiperazine moiety. Common reagents used in the synthesis include N,N-dimethylformamide, phosphorus oxychloride, and various amines. The reaction conditions usually involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or pyrimidinylpiperazine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: Due to its potential therapeutic properties, the compound is being explored as a candidate for drug development. Its unique structure allows it to bind to specific receptors and enzymes, making it a promising lead compound for new medications.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can be compared with other indole derivatives and pyrimidinylpiperazine compounds. Similar compounds include:
1H-indol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone: This compound has a similar structure but with a different position of the indole moiety.
1H-indol-2-yl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone: This compound features a different substitution pattern on the pyrimidine ring.
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone: This compound has an ethanone group instead of a methanone group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and pyrimidinylpiperazine moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(15-12-13-4-1-2-5-14(13)20-15)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,12,20H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVOVVHLQZSIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
![1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2660798.png)
![1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2660799.png)
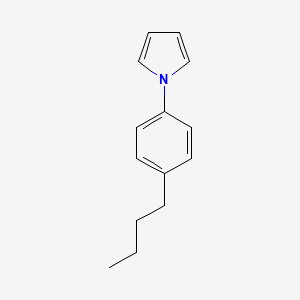

![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)
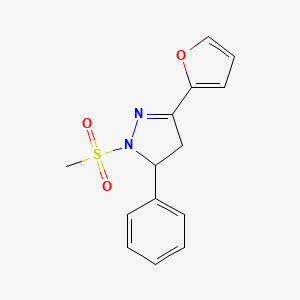
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2660812.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)
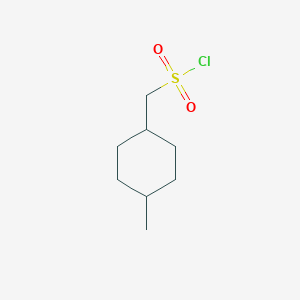
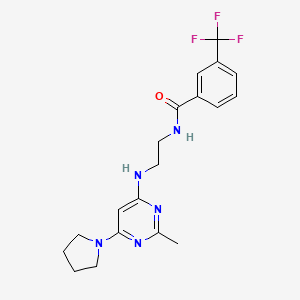
![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)
